ATTECs Degrader 1
Description
Structure
2D Structure
Properties
Molecular Formula |
C41H38Br2IN3O4 |
|---|---|
Molecular Weight |
923.5 g/mol |
IUPAC Name |
N-[10-[(3E)-3-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-5-iodo-2-oxoindol-1-yl]decyl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide |
InChI |
InChI=1S/C41H38Br2IN3O4/c42-32-23-26(24-33(43)38(32)48)22-31-30-25-28(44)18-19-35(30)47(41(31)51)21-13-6-4-2-1-3-5-12-20-45-40(50)39(49)36-29-16-10-11-17-34(29)46-37(36)27-14-8-7-9-15-27/h7-11,14-19,22-25,46,48H,1-6,12-13,20-21H2,(H,45,50)/b31-22+ |
InChI Key |
XBRFXEOGLXDSDY-DFKUXCBWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(=O)C(=O)NCCCCCCCCCCN4C5=C(C=C(C=C5)I)/C(=C\C6=CC(=C(C(=C6)Br)O)Br)/C4=O |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(=O)C(=O)NCCCCCCCCCCN4C5=C(C=C(C=C5)I)C(=CC6=CC(=C(C(=C6)Br)O)Br)C4=O |
Origin of Product |
United States |
Molecular Design and Synthetic Methodologies for Attec Compounds
Structural Components of Bifunctional ATTECs
ATTECs are heterobifunctional molecules comprising three key structural components: a ligand that binds to the target protein of interest, a "warhead" that recruits an autophagy-related protein, and a flexible linker that connects these two moieties. nih.gov The simultaneous binding of the ATTEC to both the target protein and the autophagy machinery induces the formation of a ternary complex, leading to the engulfment of the POI into an autophagosome and its subsequent degradation by lysosomes. nih.gov
Target Protein of Interest (POI) Ligand
The efficacy and selectivity of an ATTEC degrader are critically dependent on the choice of a high-affinity ligand for the target protein. In the case of ATTECs Degrader 1 (compound 12c), the POI is PDEδ, a protein that acts as a chaperone for post-translationally modified RAS proteins, facilitating their transport to cellular membranes. The inhibition of the KRAS-PDEδ protein-protein interaction is a key therapeutic strategy in cancers with KRAS mutations. nih.gov
For the design of this degrader, a ligand based on the known PDEδ inhibitor, deltazinone (compound 4), was utilized. nih.gov Structural analysis of deltazinone bound to PDEδ revealed that its terminal benzyl (B1604629) group is exposed to the solvent, making it an ideal attachment point for a linker without disrupting the key interactions with the protein. nih.gov To facilitate a more straightforward synthetic route, the 2-phenylpropyl group of the original inhibitor was removed, and the remaining amide group served as the handle for linker conjugation. nih.gov
Autophagy-Related Protein (e.g., LC3) Warhead
The warhead component of an ATTEC is responsible for recruiting the autophagy machinery. This is typically achieved by using a ligand that binds to Microtubule-associated protein 1A/1B-light chain 3 (LC3), a key protein involved in the formation and maturation of autophagosomes. nih.gov For this compound, a derivative of GW5074 (compound 1) was selected as the LC3 warhead. nih.gov This compound had been previously identified as an effective LC3-binding moiety in the development of other ATTEC degraders targeting proteins such as BRD4 and NAMPT. nih.gov The selection of a validated LC3 warhead is crucial for ensuring the effective hijacking of the autophagy pathway.
Flexible Linker Design and Optimization
The linker is a critical determinant of an ATTEC's efficacy, as it dictates the distance and relative orientation between the POI and the LC3 protein within the ternary complex. The composition and length of the linker can significantly impact the stability and efficiency of this complex, and consequently, the degradation of the target protein. nih.gov
In the development of this compound, a series of linkers with varying lengths and compositions, including alkane and polyethylene (B3416737) glycol (PEG) chains, were explored. nih.gov The optimization process for this class of PDEδ degraders revealed that the degradation potency decreased as the linker length was extended. nih.gov Compound 12c, the most potent of the series, incorporates a flexible linker that optimally positions PDEδ and LC3 for efficient autophagic engulfment. nih.gov This highlights the empirical nature of linker design and the necessity of synthesizing and testing a library of linkers to identify the optimal configuration for a given POI and warhead combination.
Chemical Synthesis Strategies
The synthesis of bifunctional molecules like ATTECs is typically achieved through a modular approach, where the three components are synthesized separately and then conjugated in a stepwise manner. This strategy allows for the flexible and efficient generation of a library of degraders with different POI ligands, warheads, and linkers for optimization studies.
Modular Synthesis Approaches
The synthesis of this compound (compound 12c) exemplifies a modular strategy. The process involves the preparation of three key intermediates: the PDEδ ligand with a reactive handle, the LC3 warhead, and the bifunctional linker. The PDEδ ligand and the LC3 warhead are first coupled to the linker in separate steps. This modularity allows for the facile variation of each component to explore the structure-activity relationship (SAR) and optimize the degrader's properties.
Considerations for Conjugation Techniques
The conjugation of the different modules in ATTEC synthesis relies on robust and high-yielding chemical reactions. For this compound, amide bond formation is a key conjugation technique. The synthesis involves the amide coupling of the PDEδ ligand intermediate with one end of the linker and the subsequent coupling of the LC3 warhead intermediate to the other end. This type of reaction is widely used in the synthesis of bifunctional degraders due to its reliability and the stability of the resulting amide bond. The specific reaction conditions, such as the choice of coupling reagents and solvents, are optimized to ensure high yields and purity of the final product.
Research Findings for this compound (Compound 12c)
| Parameter | Value | Reference |
| Target Protein (POI) | Phosphodiesterase Delta (PDEδ) | nih.gov |
| POI Ligand | Deltazinone derivative | nih.gov |
| Autophagy Warhead | GW5074 derivative | nih.gov |
| Binding Affinity (Kd) | 56 nM | rndsystems.com |
| Maximal Degradation (Dmax) | 85% | rndsystems.com |
| Half-maximal Degradation Conc. (DC50) | 1.7 µM | rndsystems.com |
| Mechanism of Action | Lysosome-mediated autophagy | nih.govrndsystems.commedchemexpress.com |
Discovery and Screening Platforms for ATTEC Ligands
The identification of potent and selective ligands is a critical step in the development of ATTEC technology. High-throughput screening platforms are essential for interrogating large compound libraries to discover novel binders for both the protein of interest and the autophagy-related proteins like LC3.
Small-Molecule Microarray (SMM)-Based Screening
Small-Molecule Microarray (SMM) is a powerful high-throughput screening technology that has been successfully employed in the discovery of ligands for various proteins, including those relevant to ATTEC development. nih.gov This technique involves the immobilization of a large number of small molecules in a high-density array on a solid surface, such as a glass slide.
The microarray is then incubated with a fluorescently labeled protein of interest. If a small molecule on the array binds to the protein, the protein will be captured at that specific spot, and the resulting fluorescence can be detected. This method allows for the rapid screening of thousands of compounds simultaneously to identify potential "hits."
A notable application of SMM in a field conceptually similar to ATTEC development was in the identification of compounds that could simultaneously bind to both mutant huntingtin (mHTT) protein and LC3. nih.gov This screening led to the discovery of molecules that could induce the autophagic degradation of mHTT, demonstrating the utility of SMM in finding bifunctional molecules that can mediate protein degradation via the autophagy pathway. nih.gov
Table of SMM-Based Screening Principles
| Step | Description |
|---|---|
| Array Fabrication | Covalent immobilization of a diverse library of small molecules onto a functionalized glass slide. |
| Protein Incubation | Incubation of the microarray with a solution containing the fluorescently labeled protein of interest (e.g., the target protein or LC3). |
| Washing | Removal of unbound protein. |
| Detection | Scanning the microarray to detect fluorescent signals, indicating binding events. |
| Hit Identification | Identification of the specific small molecules that exhibit significant binding to the protein. |
Oblique-Incidence Reflectivity Difference (OI-RD) Microscopy Technologies
Oblique-Incidence Reflectivity Difference (OI-RD) microscopy is a label-free optical technique for detecting biomolecular interactions in real-time. This method measures the change in the polarization state of light upon reflection from a surface where a biochemical reaction is occurring.
OI-RD microscopy can be applied to microarray formats, offering a sensitive and high-throughput platform for screening small molecule libraries without the need for fluorescent labeling of the target protein. This is a significant advantage as labeling can sometimes alter the protein's structure and function, leading to false-positive or false-negative results.
The principle of OI-RD is based on the differential reflection of p-polarized and s-polarized light from a surface. When a protein from a solution binds to a small molecule immobilized on the microarray, it changes the local refractive index and thickness of the surface layer, which in turn alters the polarization of the reflected light. This change is detected by the OI-RD microscope, signaling a binding event.
While direct reports of OI-RD being used for the discovery of "this compound" are not publicly available, the technology's capability for label-free, high-throughput screening of protein-small molecule interactions makes it a highly relevant and powerful tool for the discovery of ligands for both the protein of interest and the autophagy machinery in the development of novel ATTECs.
Table of OI-RD Microscopy Principles
| Principle | Description |
|---|---|
| Polarization Modulation | The incident light is modulated between p-polarization and s-polarization. |
| Surface Interaction | The polarized light reflects off the microarray surface where small molecules are immobilized. |
| Detection of Change | Binding of a protein to a small molecule alters the surface properties, causing a change in the reflectivity difference between p- and s-polarized light. |
| Signal Analysis | The change in the reflectivity difference is measured to quantify the binding interaction. |
Mechanistic Elucidation of Attecs Degrader Functionality
Ternary Complex Formation Dynamics
The initial and critical step in the mechanism of action for an ATTEC is the formation of a ternary complex, which consists of the ATTEC molecule, the target protein, and a core component of the autophagosome. nih.gov This proximity-inducing event is the foundation for all subsequent steps in the degradation pathway.
ATTECs are engineered to physically bridge the target protein with the autophagy machinery. creative-biolabs.com In the case of "PDEδ autophagic degrader 1," the molecule is designed to simultaneously bind to its target, Phosphodiesterase delta (PDEδ), and the autophagosomal protein LC3. nih.gov This action effectively tethers the PDEδ protein to the phagophore or the mature autophagosome membrane, where LC3 is located. nih.govcreative-biolabs.com
The formation of this POI-ATTEC-LC3 complex is the pivotal event that brings the target into close enough proximity to be recognized and engulfed by the burgeoning autophagosome. nih.gov This mechanism was demonstrated in the development of the first ATTECs targeting the mutant huntingtin (mHTT) protein, where the compounds were shown to interact with both mHTT and LC3, thereby facilitating the recruitment of mHTT into autophagosomes for degradation. creative-biolabs.com Similarly, "PDEδ autophagic degrader 1" induces this critical proximity between PDEδ and LC3, initiating the degradation cascade. nih.gov
Binding Affinity: The affinity of the degrader for both its target protein and the autophagy protein (LC3) plays a crucial role. While strong binding is necessary, optimal degradation often relies on a balanced affinity for both.
Linker Composition and Length: The chemical linker connecting the two ligands is not merely a spacer but an active contributor to the ternary complex's stability. Its length, rigidity, and chemical properties can dictate the proper orientation and distance between the target and LC3, which is essential for efficient engulfment by the autophagosome. Research on other chimeric degraders has consistently shown that linkerology is a critical parameter for optimization.
Cooperativity: The formation of the ternary complex can be influenced by cooperativity, where the binding of the ATTEC to one of its protein partners (either the target or LC3) enhances its affinity for the other. This can lead to a more stable and longer-lasting complex, thereby increasing the probability of successful degradation.
For "PDEδ autophagic degrader 1," its efficacy is demonstrated by its ability to induce degradation in a concentration-dependent manner, highlighting the formation of a productive ternary complex. nih.gov
| Parameter | Finding | Significance |
|---|---|---|
| Target Protein | Phosphodiesterase delta (PDEδ) | A protein implicated in the proliferation of KRAS mutant pancreatic cancer cells. nih.gov |
| Autophagy Ligand | LC3 | Directly engages the core autophagy machinery on the autophagosome membrane. nih.gov |
| Mechanism Confirmation | Degradation is blocked by autophagy inhibitors. | Confirms the degradation is dependent on the autophagy-lysosome pathway. nih.gov |
| Cellular Effect | Suppresses the growth of KRAS mutant pancreatic cancer cells. | Demonstrates the therapeutic potential of targeting PDEδ for degradation. nih.gov |
Autophagosome Recruitment and Engulfment Processes
Following the formation of the ternary complex, the target protein is positioned for recruitment into an autophagosome. This stage involves direct interaction with the phagophore membrane and the subsequent steps of autophagosome biogenesis.
LC3 plays a central role in autophagy. In its cytosolic form (LC3-I), it is conjugated to a lipid molecule, phosphatidylethanolamine, to become LC3-II. This lipidation allows LC3-II to be inserted into the membrane of the forming phagophore. ATTECs leverage this by binding to LC3, thereby tethering the target protein directly to the autophagosomal membrane. medchemexpress.com This interaction is crucial for the selective engulfment of the target. The ATTEC acts as a bridge, ensuring that as the phagophore membrane elongates and closes to form the autophagosome, the target protein is captured within it. nih.gov
Lysosome-Mediated Degradation Pathway
The final stage of the ATTEC-mediated process is the degradation of the target protein within the lysosome. nih.govmedchemexpress.com This occurs after the successful engulfment of the target within the autophagosome. The mature autophagosome, containing the POI-ATTEC-LC3 complex, traffics through the cytoplasm and fuses with a lysosome. bmglabtech.com
This fusion event forms a structure called an autolysosome. nih.gov The interior of the lysosome is highly acidic and rich in a wide array of hydrolytic enzymes. Once the inner membrane of the autophagosome is broken down, the engulfed cargo, including the target protein, is exposed to these enzymes and is rapidly degraded into its constituent components, such as amino acids. nih.gov These building blocks can then be recycled by the cell. Mechanistic studies for degraders like "PDEδ autophagic degrader 1" confirm this terminal step by showing that treatment with lysosomal inhibitors, which raise the lysosomal pH and inactivate the enzymes, prevents the degradation of the target protein. nih.govmedchemexpress.com
Autophagosome-Lysosome Fusion
The core mechanism of an ATTEC degrader hinges on its ability to deliver a target protein to the autophagosome, which must then fuse with a lysosome to form an autolysosome. revvity.comacs.org It is within this acidic, enzyme-rich compartment that degradation occurs. The journey begins when the ATTEC molecule facilitates an induced-proximity interaction between the POI and lipidated LC3 on the phagophore (the precursor to the autophagosome). frontiersin.orgnih.gov As the phagophore expands and closes to form the double-membraned autophagosome, the tethered POI is trapped inside. nih.gov
This autophagosome then traffics through the cell and fuses with a lysosome. acs.org Research confirms that this fusion is an indispensable step for the activity of ATTEC degraders. Studies on various ATTEC compounds, including those targeting mutant Huntingtin (mHTT) and PDEδ, have shown that their degradative effect is nullified by inhibitors of lysosomal function, such as chloroquine, ammonium (B1175870) chloride (NH₄Cl), or Bafilomycin A1. nih.govrsc.org These agents work by preventing lysosomal acidification or blocking the fusion event itself, demonstrating that the functionality of ATTECs is entirely dependent on a competent autophagosome-lysosome fusion process. nih.govrsc.org
Intralysosomal Proteolysis Mechanisms
Following the successful fusion of the autophagosome and lysosome, the inner membrane of the autophagosome breaks down, releasing the engulfed cargo, including the ATTEC-bound POI, into the lysosomal lumen. acs.org This space is characterized by a low pH and is filled with a cocktail of potent hydrolytic enzymes. acs.org These enzymes, known as lysosomal hydrolases, carry out the final step of degradation: proteolysis. They break down the target protein into its constituent amino acids, which can then be recycled by the cell. revvity.com This process of intralysosomal proteolysis is the terminal event in the ATTEC-mediated degradation cascade, effectively eliminating the target protein from the cell. revvity.com
Mechanistic Specificity and Selectivity Profiling
A key advantage of the ATTEC platform is the potential for high specificity and selectivity, which is engineered into the degrader molecule itself. This allows for precise targeting of pathogenic proteins while sparing healthy ones or avoiding widespread disruption of cellular processes.
Allele-Selective Degradation Phenomena (e.g., mHTT)
One of the most compelling demonstrations of ATTEC selectivity is in the context of Huntington's disease (HD). creative-biolabs.com HD is caused by a mutation in the Huntingtin (HTT) gene, resulting in an expanded polyglutamine (polyQ) tract in the mutant HTT (mHTT) protein. creative-biolabs.com The wild-type HTT (wtHTT) protein, however, is essential for normal cellular function. nih.gov Therefore, an ideal therapeutic would selectively degrade mHTT without affecting wtHTT.
The first proof-of-concept ATTECs were identified as "molecular glue" compounds that could distinguish between the two forms of the HTT protein. revvity.commedchemexpress.com These compounds were found to interact with both mHTT and LC3, but not with wtHTT. medchemexpress.com This allele-selective binding ensures that only the pathogenic mHTT protein is tethered to the autophagosome for degradation. rsc.org In cellular models of HD, these linker compounds significantly reduce levels of mHTT at nanomolar concentrations while having no effect on wtHTT levels. revvity.comrevvity.com This phenomenon highlights the remarkable specificity that can be achieved with the ATTEC approach.
| Compound | Target | Selective Action | Reference |
| mHTT-LC3 Linker Compounds (e.g., AN1, AN2) | Mutant Huntingtin (mHTT) | Interacts with mHTT and LC3 but not with wild-type HTT (wtHTT), leading to allele-selective degradation. medchemexpress.commedchemexpress.com | rsc.orgmedchemexpress.commedchemexpress.com |
Absence of mRNA Level Perturbation
ATTEC degraders, like other TPD technologies, act at the post-translational level. They target existing proteins for destruction rather than interfering with the genes that code for them. This has been confirmed through quantitative real-time PCR (qRT-PCR) analysis. For instance, mechanistic studies of PDEδ autophagic degrader 1 (compound 12c) confirmed that while it efficiently reduced PDEδ protein levels, it did not cause any significant change in the corresponding PDEδ mRNA expression. medchemexpress.comnih.gov This demonstrates that the observed reduction in protein is due to active degradation and not a consequence of suppressed gene expression or mRNA instability. medchemexpress.comnih.gov
| Compound | Target Protein | Effect on mRNA | Reference |
| PDEδ autophagic degrader 1 (compound 12c) | PDEδ | No significant change in PDEδ mRNA levels. medchemexpress.comnih.gov | medchemexpress.comnih.gov |
Distinction from Proteasomal Degradation Mechanisms
The ATTEC pathway is mechanistically distinct from the ubiquitin-proteasome system (UPS), which is hijacked by other degrader technologies like PROTACs (Proteolysis-Targeting Chimeras). creative-biolabs.comnih.gov The UPS is highly efficient at degrading soluble proteins but struggles with large protein aggregates, which are common in many neurodegenerative diseases. creative-biolabs.comrevvity.com Autophagy, and by extension ATTECs, is better suited to handle such large or aggregated substrates. revvity.com
This fundamental difference is confirmed experimentally. The action of ATTECs is insensitive to proteasome inhibitors. For example, the degradation of PDEδ by compound 12c was not blocked by the proteasome inhibitor MG-132, whereas it was blocked by autophagy inhibitors. nih.gov This clearly distinguishes its mechanism from that of PROTACs, which depend on the proteasome for their activity. nih.govnih.gov This reliance on a separate degradation pathway means ATTECs could be effective against targets resistant to proteasomal degradation and may avoid resistance mechanisms associated with the UPS. revvity.com
| Degrader Type | Cellular Machinery Hijacked | Key Effector Protein | Substrate Scope | Inhibited By | Reference |
| ATTEC | Autophagy-Lysosome System | LC3 | Soluble proteins, protein aggregates, organelles. creative-biolabs.comnih.gov | Autophagy/Lysosome Inhibitors (e.g., Chloroquine, Bafilomycin A1). nih.govrsc.org | creative-biolabs.comnih.govnih.govrsc.org |
| PROTAC | Ubiquitin-Proteasome System | E3 Ubiquitin Ligase | Primarily soluble intracellular proteins. revvity.com | Proteasome Inhibitors (e.g., MG-132). nih.gov | nih.govrevvity.com |
Application and Target Scope of Attec Compounds in Biological Systems
Targeted Protein Degradation via ATTECs
ATTECs have demonstrated significant potential in the targeted degradation of proteins implicated in a variety of diseases. By linking these proteins to the autophagy pathway, ATTECs can effectively reduce their cellular levels, offering a promising therapeutic approach.
Oncoproteins are a prime target for degrader technologies due to their central role in cancer. ATTECs have been successfully developed to degrade several key oncoproteins, including BRD4, NAMPT, and CDK9. mdpi.com
BRD4: Bromodomain-containing protein 4 (BRD4) is a well-known oncoprotein. Researchers have developed ATTECs that can effectively degrade BRD4, thereby inhibiting cancer cell growth. mdpi.comnih.gov
NAMPT: Nicotinamide phosphoribosyltransferase (NAMPT) is another important target in cancer therapy. "NAMPT degrader-1" (also known as compound A3) is an ATTEC that potently degrades NAMPT. medchemexpress.commedchemexpress.eu This compound induces the degradation of NAMPT through the autophagy-lysosomal pathway and has shown significant anti-tumor effects in cellular models. medchemexpress.comacs.org
CDK9: Cyclin-dependent kinase 9 (CDK9) is a crucial protein for cancer cell survival. "CDK9 autophagic degrader 1" (also referred to as compound 28) is an ATTEC designed to degrade CDK9 and its associated protein, Cyclin T1. medchemexpress.comtargetmol.commedchemexpress.eu This degrader has demonstrated high efficacy, achieving over 80% inhibition of CDK9 at a concentration of 100 nM. medchemexpress.comtargetmol.comchemscene.com
Interactive Table of Oncoprotein-Targeting ATTEC Degraders
| Compound Name | Target | Reported Efficacy |
| NAMPT degrader-1 (Compound A3) | NAMPT | IC50 of 0.023 μM medchemexpress.commedchemexpress.eu |
| CDK9 autophagic degrader 1 (Compound 28) | CDK9/Cyclin T1 | >80% CDK9 inhibition at 100 nM medchemexpress.comtargetmol.comchemscene.com |
Neurodegenerative diseases are often characterized by the accumulation of misfolded proteins. ATTECs offer a promising strategy to clear these toxic aggregates. One of the first proofs-of-concept for ATTEC technology was in the context of Huntington's disease, which is caused by a mutation in the huntingtin (HTT) gene, leading to the production of mutant huntingtin (mHTT) protein. medchemexpress.comcreative-biolabs.com
Researchers have identified small molecules, described as mHTT-LC3 linker compounds, that can selectively bind to mHTT and LC3. medchemexpress.comcreative-biolabs.com These compounds promote the degradation of mHTT without affecting the wild-type HTT protein, which is crucial for normal cellular functions. revvity.com This allele-selective degradation has been shown to rescue disease-related phenotypes in both cell and animal models of Huntington's disease. medchemexpress.comcreative-biolabs.com
The versatility of the ATTEC platform allows for the targeting of a wide array of other proteins involved in various diseases.
PDEδ: Phosphodiesterase delta (PDEδ) is implicated in certain types of cancer, particularly those with KRAS mutations. "PDEδ autophagic degrader 1" (compound 12c) is a potent and selective ATTEC that induces the degradation of PDEδ. medchemexpress.comnih.govacs.org Mechanistic studies have confirmed that this compound reduces PDEδ protein levels via lysosome-mediated autophagy and suppresses the growth of KRAS-mutant pancreatic cancer cells. medchemexpress.comnih.govrndsystems.com
Interactive Table of PDEδ-Targeting ATTEC Degrader
| Compound Name | Target | Reported Efficacy |
| PDEδ autophagic degrader 1 (Compound 12c) | PDEδ | DC50 = 1.7 μM; Dmax = 85% rndsystems.com |
While specific "Degrader 1" compounds for PCSK9, DDR1, and NLRP3 are not detailed in the provided search results, the successful development of ATTECs for other challenging targets suggests the potential for expanding this technology to these and other disease-associated proteins.
Targeted Degradation of Non-Proteinaceous Cellular Components
A significant advantage of ATTECs over many other degrader technologies is their ability to target non-proteinaceous biomolecules and even entire organelles. medchemexpress.comrsc.org This capability opens up new therapeutic avenues for diseases characterized by the abnormal accumulation of lipids or dysfunctional organelles.
Abnormal accumulation of lipid droplets is associated with various metabolic diseases, including obesity, fatty liver disease, and certain neurodegenerative disorders. tandfonline.com ATTECs have been engineered to specifically target and clear lipid droplets through a process known as lipophagy. capes.gov.brresearchgate.netresearchgate.net
These specialized ATTECs, termed LD-ATTECs, are designed by linking an LC3-binding molecule to a probe that recognizes lipid droplets. tandfonline.comresearchgate.net LD-ATTECs have been shown to effectively reduce lipid droplet levels in various cell models and have demonstrated therapeutic potential in animal models of hepatic lipidosis. rsc.orgresearchgate.net This represents a groundbreaking extension of targeted degradation technology beyond the realm of proteins. technologynetworks.com
The targeted degradation of entire organelles is another exciting frontier for ATTEC technology. medchemexpress.com Dysfunctional mitochondria are implicated in a range of diseases, including Parkinson's disease. medchemexpress.com Researchers have developed ATTECs that can specifically target and clear damaged mitochondria. medchemexpress.comrsc.org
One such molecule, mT1, was created by linking an LC3 ligand to a molecule that targets the translocator protein (TSPO) on the mitochondrial membrane. medchemexpress.commdpi.com This mitochondria-targeting ATTEC was shown to promote the degradation of mitochondria via the autophagy pathway and alleviate disease phenotypes in cellular models of Parkinson's disease. medchemexpress.commdpi.com This demonstrates the potential of ATTECs to address diseases driven by organelle dysfunction.
Biological Impact of ATTEC-Mediated Degradation in Cellular Models
The ability of ATTECs to selectively eliminate target molecules has profound implications at the cellular level. By removing harmful or abnormally accumulated biomolecules, these compounds can restore cellular balance, control proliferation, and rescue phenotypes associated with various diseases.
Autophagy is a fundamental, evolutionarily conserved process critical for maintaining cellular homeostasis. It involves the degradation of cellular components within lysosomes and the recycling of the resulting macromolecules. creative-biolabs.com ATTECs leverage this natural housekeeping mechanism to selectively remove specific targets.
The targeted degradation mediated by ATTECs can restore homeostasis in several ways. In many diseases, the abnormal buildup of misfolded or cytotoxic proteins disrupts normal cellular function. tandfonline.com ATTECs can clear these toxic entities. For instance, in models of Huntington's disease, ATTECs selectively target the mutant huntingtin (mHTT) protein for degradation without affecting the wild-type version, thereby reducing proteotoxic stress. nih.govresearchgate.net
Furthermore, ATTEC technology has been expanded to target non-protein biomolecules, such as lipid droplets (LDs). nih.gov Abnormal accumulation of LDs is linked to metabolic diseases like obesity and fatty liver disease. nih.gov By linking an LD-binding probe to an LC3-binding molecule, researchers have created LD-ATTECs that can induce the clearance of these lipid stores via autophagy, demonstrating the potential to restore metabolic homeostasis in affected cells. nih.govresearchgate.net A key feature of this approach is its specificity; the degradation is directed towards the target without perturbing the global autophagy function or the levels of key autophagy proteins like LC3. creative-biolabs.com
ATTECs have demonstrated significant potential in oncology by targeting oncoproteins that drive cancer cell growth. A notable example is PDEδ autophagic degrader 1 (also referred to as compound 12c), which targets Phosphodiesterase delta (PDEδ). medchemexpress.commedchemexpress.eumedchemexpress.com PDEδ is known to bind to and regulate the cellular localization of KRAS, a protein frequently mutated in various cancers, including pancreatic cancer. By degrading PDEδ, this ATTEC disrupts KRAS signaling, leading to potent anti-cancer effects. medchemexpress.eu
Mechanistic studies confirmed that PDEδ autophagic degrader 1 reduces PDEδ protein levels through lysosome-mediated autophagy without altering the corresponding PDEδ mRNA expression. medchemexpress.commedchemexpress.eu This targeted degradation translates into significant biological effects in KRAS-mutant cancer cell lines. The compound effectively suppresses cell growth and induces apoptosis (programmed cell death) in a dose-dependent manner. medchemexpress.eumedchemexpress.com Research has shown that the degrader exhibits significantly enhanced antiproliferative activity compared to its corresponding PDEδ inhibitor, highlighting the therapeutic advantage of degradation over simple inhibition. medchemexpress.eu
Table 1: Antiproliferative Activity of PDEδ Autophagic Degrader 1 This table presents the half-maximal inhibitory concentration (IC50) values, indicating the concentration of the compound required to inhibit the proliferation of cancer cells by 50%.
| Cell Line | Cancer Type | IC50 (μM) |
|---|---|---|
| Capan-1 | Pancreatic Cancer (KRAS mutant) | 0.8 |
| MiaPaCa-2 | Pancreatic Cancer (KRAS mutant) | 1.4 |
Data sourced from studies on KRAS mutant pancreatic cancer cells. medchemexpress.eu
A primary goal of ATTEC technology is to translate target degradation into meaningful therapeutic outcomes by reversing or ameliorating disease-specific cellular and organismal defects.
In the context of neurodegenerative disorders, ATTECs have shown remarkable success in preclinical models. Huntington's disease is caused by a mutant form of the huntingtin protein (mHTT) containing an expanded polyglutamine tract. tandfonline.comcreative-biolabs.com ATTECs that selectively bind to mHTT and LC3 can facilitate the protein's removal, leading to the rescue of multiple disease-relevant phenotypes. tandfonline.comnih.gov In cellular models, this includes a reduction in neuronal shrinkage and apoptosis. creative-biolabs.comnih.gov These benefits extend to in vivo models, where the administration of ATTECs has been shown to improve motor function deficits in mice and increase the lifespan and climbing ability of Drosophila models of Huntington's disease. creative-biolabs.comnih.gov
The application of ATTECs in metabolic diseases has also yielded promising results. In mouse models of hepatic lipidosis (fatty liver), treatment with LD-ATTECs led to a significant reduction in liver lipid droplets. nih.gov This was accompanied by improvements in multiple systemic phenotypes, including reduced body weight, lower serum cholesterol and triglycerides, and rescue of liver fibrosis, demonstrating a powerful proof-of-concept for treating conditions characterized by excessive lipid accumulation. nih.govnih.gov
Table 2: Examples of Phenotype Rescue by ATTEC Technology This table summarizes key findings where ATTEC-mediated degradation led to the rescue of disease-specific characteristics in various models.
| Disease Model | ATTEC Target | Observed Phenotype Rescue | Reference(s) |
|---|---|---|---|
| Huntington's Disease (Cell, Fly, Mouse) | Mutant Huntingtin (mHTT) | Reduced neuronal shrinkage and apoptosis; improved motor function; increased lifespan. | creative-biolabs.comnih.gov |
| Hepatic Lipidosis (Mouse) | Lipid Droplets (LDs) | Reduced liver LDs, body weight, serum lipids, and liver fibrosis. | nih.gov |
| Atherosclerosis (Mouse) | Not specified | Potential application suggested by reduction of cholesterol and triglycerides. | ahajournals.org |
This table provides examples of the broad applicability of the ATTEC platform.
Table of Mentioned Compounds
| Compound Name/Class | Abbreviation / Alias | Description |
|---|---|---|
| Autophagy-Tethering Compound | ATTEC | A bifunctional molecule that hijacks the autophagy-lysosome pathway for targeted degradation. |
| PDEδ autophagic degrader 1 | Compound 12c | An ATTEC that targets Phosphodiesterase delta (PDEδ) for degradation. |
| Mutant Huntingtin Protein | mHTT | The disease-causing protein in Huntington's disease. |
| Lipid Droplet ATTEC | LD-ATTEC | An ATTEC designed to target lipid droplets for degradation. |
| Phosphodiesterase delta | PDEδ | A protein that regulates the cellular localization of KRAS. |
| KRAS | A signal-transducing GTPase frequently mutated in cancer. |
Specific Case Study: Attecs Degrader 1 Pdeδ Autophagic Degrader
Discovery and Initial Characterization
The discovery of ATTECs Degrader 1, also identified as compound 12c in the primary literature, marked a significant advancement in the application of ATTEC technology. acs.orgnih.govnih.gov Researchers successfully developed this first generation of PDEδ autophagic degraders, demonstrating the feasibility of targeting this specific protein for removal via the autophagy pathway. nih.govnih.gov
The fundamental design of this compound is based on the established principle of induced proximity, where two entities are brought together by a chimeric molecule. nih.gov The ATTEC molecule itself is composed of three key parts: a ligand that binds to the protein of interest (POI), a ligand for an autophagy-related protein, and a flexible linker connecting them. nih.govnih.gov
In the case of this compound, the design strategy involved:
A PDEδ-targeting ligand: This "warhead" is derived from known inhibitors of PDEδ, ensuring specific binding to the target protein. nih.gov
An LC3-binding ligand: The molecule incorporates a warhead that binds to Microtubule-associated protein 1A/1B-light chain 3 (LC3), a crucial protein recruited to the membranes of forming autophagosomes. profacgen.comnih.gov By tethering the target protein to LC3, the entire complex is drawn into the autophagosome for degradation. rsc.orgnih.gov
A flexible linker: This component connects the two ligands, and its length and composition are optimized to allow for the efficient formation of a stable ternary complex between PDEδ, the degrader molecule, and LC3. nih.gov
This rational design aimed to create a molecule that could specifically and effectively recruit PDEδ to the cellular "recycling" machinery of autophagy. nih.gov
Initial characterization of this compound confirmed its efficacy in reducing PDEδ protein levels. The compound, referred to as 12c, exhibited a potent binding affinity for PDEδ. acs.orgnih.gov In studies using KRAS mutant pancreatic cancer cells (MiaPaCa-2), treatment with the degrader led to a significant, concentration-dependent reduction in PDEδ protein. acs.orgnih.gov
The effectiveness of the degradation was quantified using standard metrics:
| Metric | Value | Cell Line | Reference |
| Kd (Binding Affinity) | 56 nM | - | rndsystems.com, tocris.com |
| DC50 (Concentration for 50% degradation) | 1.7 µM | MiaPaCa-2 | rndsystems.com, tocris.com |
| Dmax (Maximum degradation) | 85% | MiaPaCa-2 | rndsystems.com, tocris.com |
These findings demonstrated that this compound is a potent and effective agent for inducing the degradation of the PDEδ protein within cancer cells. acs.orgrndsystems.comtocris.com
Mechanistic Validation for PDEδ Degradation
To ensure that the observed reduction in PDEδ was due to the intended autophagic mechanism, a series of validation studies were conducted. acs.orgnih.gov These experiments were crucial to confirm the specific pathway being utilized and to rule out other potential mechanisms of protein reduction.
The core hypothesis was that this compound works through the autophagy-lysosome pathway. medchemexpress.commedchemexpress.com To test this, researchers pre-treated cancer cells with Bafilomycin A1 (Baf-A1), a known inhibitor of the late phase of autophagy that prevents the fusion of autophagosomes with lysosomes. When cells were treated with Baf-A1 prior to the addition of this compound, the degradation of PDEδ was effectively blocked. nih.gov This confirmed that the degradation process is dependent on a functional autophagy pathway culminating in lysosomal activity. acs.orgnih.govnih.gov Furthermore, the degradation ability of the compound was significantly diminished when LC3B was knocked down in the cells, directly implicating the intended LC3 target. nih.gov
A key distinction of ATTECs is their independence from the ubiquitin-proteasome system. profacgen.com To verify this, cells were treated with inhibitors of the proteasomal pathway, such as MG-132 (a proteasome inhibitor) and MLN4924 (a neddylation inhibitor which is crucial for the activation of certain E3 ligases). nih.gov Pre-treatment with these inhibitors did not prevent the degradation of PDEδ induced by this compound. nih.gov This result provides strong evidence that the proteasome is not involved in the mechanism of action, distinguishing it from PROTAC technology. nih.gov
To confirm that the reduction in PDEδ protein was a post-translational event (i.e., degradation) and not a result of reduced protein synthesis, the levels of PDEδ messenger RNA (mRNA) were measured. medchemexpress.commedchemexpress.com Using quantitative real-time PCR (qRT-PCR), studies showed that treating MiaPaCa-2 cells with this compound did not cause any significant change in the mRNA expression levels of PDEδ. acs.orgnih.govnih.gov This finding demonstrates that the compound acts directly on the protein itself, inducing its degradation without affecting the transcription of its corresponding gene. medchemexpress.comnih.gov
Functional Consequences in Disease Models
The development of this compound has provided a valuable tool to study the effects of PDEδ degradation in cancer, with a particular focus on pancreatic cancer models.
This compound has demonstrated significant effects on pancreatic cancer cells, especially those harboring KRAS mutations. nih.govmedchemexpress.com Research has shown that this degrader effectively induces the degradation of the PDEδ protein in a dose- and time-dependent manner in pancreatic cancer cell lines like MiaPaCa-2 and Capan-1. nih.govrndsystems.com
The mechanism of action involves reducing the levels of the PDEδ protein through lysosome-mediated autophagy, a process confirmed by mechanistic studies. acs.orgnih.gov A key finding is that the degrader's action does not interfere with the messenger RNA (mRNA) levels of PDEδ, indicating that the effect is at the protein level rather than on gene expression. acs.orgnih.gov Functionally, the degradation of PDEδ by this compound leads to potent antiproliferative activity in these cancer cells. nih.gov Furthermore, it has been shown to induce apoptosis, or programmed cell death, in a manner dependent on both the concentration of the degrader and the duration of exposure. nih.govrndsystems.com
Table 1: Degradation Activity of this compound in MiaPaCa-2 Cells
| Parameter | Value | Reference |
| DC₅₀ | 1.7 µM | rndsystems.com |
| Dₘₐₓ | 85% | rndsystems.com |
A critical aspect of evaluating this compound is comparing its efficacy to small molecule inhibitors that only block the function of PDEδ without causing its degradation. The corresponding PDEδ inhibitor, known as compound 4, serves as a key comparator in these studies. nih.gov
Research findings consistently highlight the superior performance of the degradation strategy over simple inhibition for this specific target. nih.gov In KRAS mutant pancreatic cancer cell lines, this compound (compound 12c) exhibited significantly enhanced antiproliferative potency compared to the PDEδ inhibitor (compound 4). acs.orgnih.gov This suggests that the physical removal of the PDEδ protein is a more effective anti-cancer strategy than merely inhibiting its enzymatic activity. nih.gov The enhanced efficacy of the degrader underscores the potential advantages of the ATTEC platform in developing novel cancer therapeutics. acs.orgnih.gov
Table 2: Antiproliferative Activity (IC₅₀) in Pancreatic Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| This compound (12c) | Capan-1 | 0.8 | nih.govrndsystems.com |
| MiaPaCa-2 | 1.4 | nih.govrndsystems.com | |
| PDEδ Inhibitor (4) | Capan-1 | >20 | nih.gov |
| MiaPaCa-2 | >20 | nih.gov |
Advanced Strategies and Future Directions in Attec Research
Development of Nano-ATTEC Systems
A significant challenge for small molecule degraders like ATTEC Degrader 1 is achieving favorable pharmacokinetic properties and tissue-specific delivery. Nano-ATTEC systems have emerged as a powerful solution, encapsulating the degrader within a nanocarrier to improve its biopharmaceutical profile and enable targeted delivery.
Researchers have successfully developed nanoplatforms for ATTECs using self-assembling polymeric micelles. One such system utilizes a mixture of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)] (DSPE-PEG) and a folate-conjugated lipid (DSPE-PEG-Folate). The hydrophobic core of these micelles serves as a reservoir for the lipophilic ATTEC Degrader 1, while the hydrophilic PEG shell enhances its aqueous solubility and stability.
The encapsulation process effectively transforms the poorly soluble ATTEC into a water-dispersible nanoformulation, termed a "Nano-ATTEC." This strategy not only addresses the critical issue of poor solubility that often plagues bifunctional small molecules but also protects the ATTEC from premature metabolism, potentially extending its circulation half-life. The design allows for the passive accumulation of the nanocarrier in tumor tissues via the enhanced permeability and retention (EPR) effect.
The true innovation of the polymeric micelle platform lies in its capacity for active targeting. By incorporating DSPE-PEG-Folate into the micelle structure, the Nano-ATTEC can specifically target cells that overexpress the folate receptor (FR), a common feature of various cancer cells (e.g., HeLa cells). This targeting mechanism significantly enhances the cell-type specificity of protein degradation.
Experimental findings demonstrate that FR-positive HeLa cells treated with the folate-targeted Nano-ATTEC exhibit substantially higher uptake of the compound compared to FR-negative A549 cells. Consequently, this leads to markedly more efficient and specific degradation of the target protein, BRD4. Furthermore, the targeted delivery results in a more robust activation of the autophagy pathway within the intended cells. This is evidenced by increased conversion of LC3-I to its lipidated, autophagosome-associated form, LC3-II, and enhanced degradation of the autophagy cargo receptor p62/SQSTM1. The Nano-ATTEC system thereby concentrates the degrader's activity at the desired site, maximizing on-target effects while minimizing potential off-target engagement in healthy tissues.
The table below summarizes the comparative performance of free ATTEC Degrader 1 versus its nanoformulation in FR-positive cells.
| Parameter | Free ATTEC Degrader 1 | Folate-Targeted Nano-ATTEC | Rationale for Improvement |
|---|---|---|---|
| Aqueous Solubility | Low | High | Encapsulation within the hydrophilic shell of the polymeric micelle. |
| Cellular Uptake (FR+ Cells) | Moderate (Passive Diffusion) | High (Receptor-Mediated Endocytosis) | Targeting of the folate receptor facilitates active and efficient internalization. |
| BRD4 Degradation Efficacy | Effective | Significantly Enhanced | Higher intracellular concentration achieved through targeted delivery. |
| Cell-Type Selectivity | Low | High (FR+ vs. FR- cells) | Degradation is preferentially induced in cells overexpressing the target receptor. |
| Autophagy Activation (LC3-II) | Induced | Strongly Induced | Concentrated payload leads to more potent engagement of the autophagy machinery. |
Computational and Kinetic Modeling of ATTEC Activity
Understanding the complex biomolecular interactions that govern ATTEC-mediated degradation is crucial for rational drug design. Computational and kinetic modeling provides a quantitative framework to analyze these processes, explain counterintuitive experimental observations, and predict optimal compound properties.
A hallmark of bifunctional molecules like ATTECs and PROTACs is the "hook effect," which manifests as a U-shaped or bell-shaped dose-response curve. At low to optimal concentrations, ATTEC Degrader 1 effectively facilitates the formation of a productive ternary complex between its target protein (e.g., BRD4) and the autophagy protein LC3. This POI-ATTEC-LC3 complex is the key intermediate that is recognized and engulfed by the growing autophagosome for subsequent degradation.
To deconstruct the U-shaped dose-response, researchers have developed sophisticated kinetic models that simulate the dynamic interactions within the ATTEC system. These models are built upon a series of ordinary differential equations (ODEs) that describe the rates of formation and dissociation for each molecular species involved.
The key steps incorporated into the model include:
Binary Complex Formation: Reversible binding of the ATTEC to the POI and to LC3.
Ternary Complex Formation: Reversible binding of the POI-ATTEC binary complex to LC3, or the ATTEC-LC3 binary complex to the POI.
Degradation: An irreversible degradation step that consumes the productive ternary complex, representing its sequestration into the autophagosome and subsequent lysosomal fusion.
The table below outlines the core parameters of such a kinetic model.
| Parameter | Description | Significance in the Model |
|---|---|---|
| KD, POI | Dissociation constant for the POI-ATTEC binary complex. | Measures the binding affinity of the ATTEC for its target protein. |
| KD, LC3 | Dissociation constant for the ATTEC-LC3 binary complex. | Measures the binding affinity of the ATTEC for the autophagy receptor LC3. |
| α (Alpha) | Cooperativity factor for ternary complex formation. | Indicates if the binding of one protein enhances (α > 1) or hinders (α < 1) the binding of the other. |
| kdeg | First-order rate constant for the degradation of the ternary complex. | Represents the overall efficiency of the autophagy process in eliminating the tagged POI. |
By fitting this model to experimental degradation data, researchers can extract quantitative values for these parameters. This allows for a deep understanding of how changes in binding affinity (KD) or ternary complex stability (α) affect degradation potency (DC₅₀) and maximal degradation (Dₘₐₓ). Such models are invaluable tools for predicting the behavior of new ATTEC designs and optimizing their chemical structures for superior degradation kinetics.
Expanding the Repertoire of LC3-Binding Ligands and Autophagy Receptors
The efficacy of ATTEC Degrader 1 and its analogues is fundamentally dependent on the interaction with the autophagy machinery. The initial generation of ATTECs primarily utilized ligands that bind to the LC3 family of proteins. However, future advancements hinge on discovering novel, more potent ligands and expanding the range of targeted autophagy receptors beyond LC3.
Current LC3-binding moieties are often derived from the LC3-interacting region (LIR) motif found in natural autophagy cargo receptors. While effective, these ligands may have suboptimal drug-like properties, including moderate binding affinity or limited cell permeability. A major research focus is therefore the discovery and development of new small molecules that bind to LC3 with higher affinity and specificity, which could lead to ATTECs with significantly improved potency.
Furthermore, the autophagy-related 8 (Atg8) protein family in mammals is not limited to LC3. It also includes the GABARAP subfamily (GABARAP, GABARAPL1/GATE-16, and GABARAPL2). These proteins, while structurally similar to LC3, play distinct roles in different stages of autophagy, such as autophagosome closure and lysosomal fusion, and exhibit unique subcellular localizations. Targeting these alternative receptors could provide several advantages:
Overcoming Resistance: Cells might develop resistance to LC3-dependent degradation; engaging GABARAP could provide an alternative degradation route.
Altering Degradation Kinetics: The kinetics of GABARAP-mediated autophagy may differ from LC3-mediated pathways, offering a way to tune the speed or efficiency of POI clearance.
Targeting Specific Subcellular POIs: The differential localization of Atg8 paralogs could be exploited to degrade POIs residing in specific cellular compartments.
The development of ATTECs that recruit GABARAP or its paralogs is an exciting frontier. This requires the identification of selective small molecule ligands for each Atg8 family member, a challenging but potentially highly rewarding endeavor for the next generation of autophagy-based protein degraders.
Exploration of Other Autophagy Receptors (e.g., SQSTM1/p62, NBR1, OPTN)
While the canonical ATTEC strategy focuses on directly engaging LC3/GABARAP proteins, an alternative and complementary approach involves hijacking other key autophagy receptors. rsc.org The autophagy pathway uses a variety of cargo receptors to recognize and sequester specific materials for degradation. oup.com These receptors act as adaptors, linking the cargo to the nascent autophagosome, often by binding to both the cargo (frequently ubiquitinated) and LC3/GABARAP proteins. rsc.orgfrontiersin.org The most studied of these receptors are SQSTM1/p62, NBR1, OPTN, and NDP52. oup.comfrontiersin.org
Harnessing these receptors offers a different mechanism of action. Instead of tethering a target directly to the autophagosome membrane, a chimeric molecule can induce proximity between the target and a cargo receptor like p62. This strategy forms the basis of AUTOTACs (Autophagy-Targeting Chimeras) . rsc.org An AUTOTAC is a bifunctional molecule that binds to the protein of interest (POI) on one end and to an autophagy receptor like p62 on the other. rsc.orgresearchgate.net This induced complex is then recognized by LC3 proteins, effectively flagging the POI for engulfment by the autophagosome. rsc.org
The exploration of these alternative receptors is driven by several factors:
Expanded Toolkit : It broadens the range of available targets for autophagy-mediated degradation. biorxiv.org
Biological Synergy : Cargo receptors like p62 are known to form condensates through liquid-liquid phase separation, which can facilitate the efficient sequestration and degradation of targets. oup.comcreative-biolabs.com
Overcoming Resistance : It provides an alternative pathway that could be effective if cells develop resistance to direct LC3-engaging ATTECs.
Research has confirmed that receptors such as NBR1 and OPTN have functions similar to p62, primarily in targeting ubiquitinated proteins to the autophagosome, making them viable candidates for future degrader technologies. rsc.orgoup.com The development of molecules that engage these various receptors is a promising frontier in targeted protein degradation.
Addressing Research Challenges and Future Prospects
Despite the conceptual elegance of ATTECs, the field faces several challenges that must be addressed to translate the technology into broadly applicable therapeutic strategies. Overcoming these hurdles and looking toward future innovations will be key to realizing the full potential of autophagy-based degraders.
Elucidation of LC3-Binding Specificities for Existing Ligands
A significant challenge that has recently come to light is the questionable validity of some early LC3 ligands used to build the first ATTECs. biorxiv.orgresearchgate.net Several foundational studies reported ATTECs constructed with specific "LC3-binding" molecules. However, subsequent and more rigorous testing using an array of biophysical methods—including fluorescence polarization, NMR spectroscopy, and isothermal titration calorimetry—failed to detect any direct, significant binding between these molecules and their purported LC3/GABARAP targets. nih.govbiorxiv.orgbiorxiv.org
This discrepancy suggests that the observed degradation in some early experiments may have occurred through alternative, off-target mechanisms rather than the intended ATTEC-mediated pathway. biorxiv.orguni-duesseldorf.de For instance, one widely used compound, GW5074, was later shown to potentially interact with an E3 ligase, which would route targets to the proteasome instead of the autophagosome. uni-duesseldorf.de These findings underscore the critical need for thorough validation of any proposed LC3/GABARAP binder before its incorporation into an ATTEC.
| Compound | Originally Reported Target | Result of Recent Biophysical Validation | Reference |
|---|---|---|---|
| GW5074 (Compound 1) | LC3 | No detectable binding to LC3A/B up to 100 µM | nih.govbiorxiv.orgresearchgate.net |
| Ispinesib (Compound 2) | LC3 | No detectable binding to LC3A/B up to 100 µM | biorxiv.orgresearchgate.net |
| 10O5 (Compound 4) | LC3B | No binding to LC3B; weak interaction with GABARAPL2 detected | biorxiv.orgresearchgate.net |
| AN1 / AN2 | LC3 | No detectable binding to LC3A/B up to 100 µM | biorxiv.orgresearchgate.net |
Moving forward, the field must prioritize the rigorous characterization of ligand-protein interactions to build a solid foundation for the rational design of new degraders. researchgate.net
Optimizing Design Principles for Broader Applicability
Creating an effective ATTEC involves more than simply linking a target binder to an LC3 binder. nih.gov The optimization of these bifunctional molecules requires a deep understanding of their structure-activity relationships. Key design principles that need refinement include:
Warhead Affinity and Specificity : The ligand for LC3/GABARAP must have sufficient binding affinity to promote the formation of a stable ternary complex (Target-ATTEC-LC3). nih.gov Furthermore, developing ligands that can distinguish between the different LC3 and GABARAP subfamily members could allow for more precise biological effects. uni-duesseldorf.de
Linker Composition and Length : The linker connecting the two ends of the ATTEC is not just a passive spacer. Its length, rigidity, and attachment points can significantly impact the geometry and stability of the ternary complex, which is crucial for effective degradation. researchgate.net
Physicochemical Properties : Like PROTACs, ATTECs are often large molecules that fall outside the typical "rule of five" for drug-likeness, which can pose challenges for properties like cell permeability and oral bioavailability. researchgate.net Optimizing these properties is essential for developing clinically viable drugs. profacgen.com
Future research will focus on establishing clear guidelines for ATTEC design, potentially using computational modeling and structural biology to predict optimal linker configurations and warhead combinations for any given target. microsoft.commicrosoft.com
Integration with Other Degradation Modalities for Synergistic Effects
The cellular machinery for protein degradation is complex, with the ubiquitin-proteasome system (UPS) and the autophagy-lysosome pathway representing the two major routes. thno.org While technologies like PROTACs exploit the UPS and ATTECs exploit autophagy, a compelling future direction is the integration of these modalities to achieve synergistic effects.
This integration could take several forms:
Dual-Pathway Degraders : One could envision a single chimeric molecule capable of engaging components of both the UPS and autophagy pathways, allowing the cell to use the most efficient route for a given target. Recent research into "all-in-one" degradation platforms has shown that it is possible to design molecules that can guide a target to either the proteasome or the lysosome depending on the target's characteristics. creative-biolabs.com
Combination Therapy : A PROTAC and an ATTEC targeting the same protein could be co-administered. This approach could be particularly effective for clearing stubborn protein aggregates, where a PROTAC might "de-bulk" the soluble fraction while an ATTEC clears the remaining aggregated material.
Overcoming Resistance : If a cancer cell develops resistance to a PROTAC by downregulating a specific E3 ligase, a concurrent or subsequent treatment with an ATTEC could provide an effective alternative path to degradation, preventing therapeutic escape.
By leveraging multiple degradation pathways simultaneously or in sequence, it may be possible to achieve a more profound and durable reduction of disease-causing proteins than with either modality alone. creative-biolabs.com This represents a sophisticated strategy for expanding the power and reach of targeted protein degradation.
Q & A
Q. What distinguishes ATTECs from PROTACs in terms of degradation mechanisms?
ATTECs (autophagosome-tethering compounds) exploit the autophagy-lysosomal pathway by directly tethering the target protein to LC3/GABARAP proteins on autophagosomes, enabling degradation via lysosomal processing. In contrast, PROTACs recruit E3 ubiquitin ligases to tag proteins for proteasomal degradation via the ubiquitin-proteasome system (UPS). ATTECs are particularly advantageous for degrading targets resistant to UPS-mediated degradation, such as aggregates or organelles .
Q. How can researchers validate whether ATTEC-mediated degradation occurs via the autophagy pathway?
Key validation steps include:
- Pharmacological inhibition : Use autophagy inhibitors (e.g., Bafilomycin A1 to block lysosomal acidification) or mTOR inhibitors (e.g., Rapamycin to induce autophagy) to observe rescue or enhancement of degradation .
- Genetic tools : CRISPR/Cas9 knockout of autophagy-related genes (e.g., ATG5, LC3) to assess dependency on autophagy machinery .
- Proteomic profiling : Monitor autophagosome formation and lysosomal fusion using markers like LC3-II or p62/SQSTM1 .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported LC3/GABARAP ligand binding for ATTEC development?
Discrepancies in LC3 engagement (e.g., ligands failing to bind in biophysical assays) require multi-modal validation:
- Biophysical assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding .
- Structural studies : X-ray crystallography or cryo-EM to resolve LC3–ATTEC interaction sites, particularly focusing on the HP1/HP2 pockets of the LIR domain .
- Functional readouts : Correlate binding data with degradation efficiency in cellular models (e.g., mutant Huntingtin or lipid droplet degradation assays) .
Q. How can researchers optimize ATTEC design to minimize off-target effects on selective autophagy?
Advanced approaches include:
- Druggability screens : Prioritize LC3/GABARAP ligands with high specificity for the target-binding pocket (e.g., HP2 over HP1) to avoid disrupting endogenous autophagy receptors .
- Proteome-wide selectivity profiling : Use DIA-MS (data-independent acquisition mass spectrometry) to identify unintended protein degradation events .
- Kinetic modeling : Assess whether ATTECs act catalytically (recyclable) or stoichiometrically by monitoring degradation persistence post-washout .
Q. What methodologies enable high-throughput screening of ATTEC degraders?
- Simple Western technology : Automates DC50/Dmax calculations with 3 µL lysate samples, enabling rapid dose-response and time-course experiments .
- Ubiquitinomics and global proteomics : Platforms like NEOsphere’s DIA-TIMS-MS integrate ubiquitinome profiling with proteome-wide selectivity data .
- AI-driven predictive modeling : Train models on proteomic datasets to prioritize ATTEC candidates with favorable binding and degradation kinetics .
Q. How do PK-PD considerations for ATTECs differ from traditional small-molecule drugs?
ATTECs require unique pharmacokinetic-pharmacodynamic (PK-PD) frameworks due to their bifunctional mechanism:
- Ternary complex stability : Measure target engagement and degradation efficiency using time-resolved Förster resonance energy transfer (TR-FRET) .
- Lysosomal transit modeling : Incorporate lysosomal half-life and pH-dependent release parameters into PK-PD models .
- Tissue distribution studies : Use radiolabeled ATTECs to assess brain penetration or organ-specific degradation, critical for neurodegenerative disease targets .
Data Analysis & Contradiction Resolution
Q. How should researchers address conflicting data on ATTEC-mediated degradation of non-protein targets (e.g., lipid droplets)?
- Mechanistic dissection : Use fluorescence microscopy (e.g., BODIPY staining for lipid droplets) alongside LC3-GFP reporters to confirm autophagosomal co-localization .
- Pathway-specific inhibitors : Differentiate autophagy-dependent degradation from alternative pathways (e.g., lipolysis) using ATG7 KO models or lysosomal protease inhibitors .
Q. What statistical frameworks are recommended for analyzing ATTEC dose-response heterogeneity?
- Hill slope normalization : Account for variable cooperativity in ternary complex formation .
- Bayesian hierarchical modeling : Integrate proteomic, biophysical, and cellular data to resolve outlier degradation events .
Key Challenges & Future Directions
Q. Can ATTECs be engineered to degrade extracellular or membrane proteins?
Current ATTECs target intracellular proteins, but emerging strategies include:
Q. What tools are lacking for rigorous ATTEC validation?
Critical gaps include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
